N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride
Description
N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride is a stable isotope-labeled derivative of the α2A adrenergic agonist guanfacine. The compound incorporates 15N and 13C isotopes at specific positions, enabling its use in advanced pharmacokinetic, metabolic, and receptor-binding studies. Isotopic labeling facilitates tracing via techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR), offering insights into drug distribution and mechanism without altering pharmacological activity .
Structurally, the compound retains the core dichlorophenylacetamide scaffold of guanfacine but replaces two nitrogen atoms with 15N and one carbon with 13C. This modification is critical for distinguishing the compound from endogenous molecules in biological matrices. Its synthesis likely involves isotopic precursors and advanced purification methods, with structural verification performed via X-ray crystallography (using programs like SHELXL ) and spectroscopic analyses.
Properties
Molecular Formula |
C9H10Cl3N3O |
|---|---|
Molecular Weight |
286.5 g/mol |
IUPAC Name |
N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H/i9+1,12+1,13+1,14+1; |
InChI Key |
DGFYECXYGUIODH-SAKMQVQBSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)[15N]=[13C]([15NH2])[15NH2])Cl.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Esterification of Starting Acid
- The starting material, 5-hydroxy-1,3-benzenedicarboxylic acid, is esterified with n-butanol in the presence of catalytic amounts of sulfuric acid or p-toluenesulfonic acid (around 6 mol%) to form the corresponding n-butyl diester (compound VIII).
- The reaction is carried out under reflux with azeotropic removal of water to drive the equilibrium toward ester formation.
- The ester product can be isolated either by direct crystallization upon cooling or by precipitation from an alkaline aqueous solution after solvent removal.
- The esterification step is critical for preparing a reactive intermediate suitable for amidation.
Amidation with Isoserinol
- The n-butyl diester (VIII) is amidated with an excess of isoserinol (1-amino-2,3-propanediol) at 90–95°C for approximately 12 hours.
- The reaction proceeds in the molten state, with removal of n-butanol by vacuum distillation.
- The resulting aqueous solution contains the bis-amide intermediate (compound III), which can be converted into its sodium salt form by pH adjustment.
- Excess isoserinol is removed by passing the solution through a strongly acidic cation exchange resin and can be recovered and recycled by elution with dilute ammonia solution.
- This step introduces the amino alcohol moiety critical for biological activity and solubility.
Iodination
- Iodination of the bis-amide intermediate is performed using iodine monochloride (ICl) in aqueous neutral medium, maintaining a narrow pH range between 6 and 7 to avoid side reactions such as Smiles rearrangement.
- The iodinating agent is added in stoichiometric or slightly excess amounts (~1%) and its concentration is carefully controlled potentiometrically to minimize oxidation side reactions.
- The iodinated product (compound IV) is formed under mild conditions at room temperature.
- The iodination step is essential for introducing the tri-iodo substitution pattern on the aromatic ring, which is characteristic of contrast agents and related compounds.
Alkylation with 2-Chloro-N-methylacetamide
- The iodinated intermediate is alkylated with 2-chloro-N-methylacetamide (compound IX) in aqueous solution at approximately 95°C, maintaining pH around 6 by sodium hydroxide addition.
- The alkylating agent is prepared by reacting ethyl chloroacetate with methylamine at low temperature (-10°C to 0°C), followed by acidification and aqueous dilution to yield a 30% w/w solution usable directly in alkylation.
- The alkylation introduces the N-methylacetamide side chain, completing the target molecule's framework.
Final Purification and Isolation
- After alkylation, the reaction mixture is purified using a series of ion-exchange resins to remove residual bases, acids, and impurities.
- The product is concentrated under reduced pressure and crystallized from absolute ethanol at reflux temperature, then cooled to isolate the pure compound.
- The final product is obtained as a hydrated solid or hydrochloride salt, depending on subsequent treatment and pH adjustment.
Incorporation of Isotopic Labels (^15N and ^13C)
- Isotopic labeling with ^15N and ^13C is achieved by using isotopically enriched reagents such as ^15N-labeled amines (e.g., ^15N-labeled methylamine) and ^13C-labeled methylidene precursors during the alkylation or amidation steps.
- The use of isotopically labeled methylamine in the preparation of 2-chloro-N-methylacetamide ensures incorporation of ^15N and ^13C in the methylidene moiety.
- The isotopic enrichment must be carefully controlled to maintain high labeling efficiency without compromising reaction yields or purity.
Summary Table of Key Synthetic Steps
| Step No. | Reaction Type | Reagents & Conditions | Key Notes |
|---|---|---|---|
| 1 | Esterification | 5-hydroxy-1,3-benzenedicarboxylic acid + n-butanol, H2SO4 catalyst, reflux, azeotropic distillation | Ester isolated by crystallization or precipitation |
| 2 | Amidation | Ester + isoserinol (excess), 90–95°C, vacuum distillation of n-butanol | Purification by cation exchange resin; recovery of excess isoserinol |
| 3 | Iodination | ICl in aqueous solution, pH 6–7, room temp, potentiometric control | Stoichiometric or 1% excess ICl; avoids side reactions |
| 4 | Alkylation | Iodinated intermediate + 2-chloro-N-methylacetamide, 95°C, pH ~6 | Alkylating agent prepared from ethyl chloroacetate + methylamine |
| 5 | Purification & Isolation | Ion-exchange resins, concentration, crystallization from ethanol | Final product as hydrochloride salt or hydrate |
Research Findings and Process Advantages
- The entire synthetic sequence can be performed in aqueous media, minimizing the use of organic solvents and improving environmental and safety profiles.
- Continuous processing of intermediates in solution without isolation steps enhances industrial scalability.
- Ion-exchange resin purification effectively removes excess reagents and impurities, improving product purity.
- Control of pH and iodinating agent concentration prevents side reactions and degradation.
- The process allows for efficient incorporation of isotopic labels, critical for applications in tracer studies and advanced analytical techniques.
Chemical Reactions Analysis
Types of Reactions
N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or benzyl positions, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis typically involves:
- Reacting guanfacine with reagents that introduce the isotopic labels.
- Utilizing standard organic synthesis techniques to ensure high purity and yield.
Antihypertensive Effects
Guanfacine has been extensively studied for its ability to lower blood pressure by acting on alpha-2 adrenergic receptors in the brain. The isotopically labeled version, N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride, can be used in pharmacokinetic studies to better understand its metabolism and excretion pathways in hypertensive models.
ADHD Treatment
Research indicates that guanfacine can improve attention and reduce impulsivity in children with ADHD. The isotopic labeling allows researchers to trace the drug's distribution and efficacy in clinical trials more accurately.
In Vitro Studies
In vitro studies have shown that guanfacine derivatives exhibit significant activity against various cell lines, including cancer cells. For instance:
- Anticancer Activity : Some studies have reported that modifications of guanfacine can enhance its cytotoxic effects against specific cancer types, such as HeLa cells. These findings suggest potential applications in cancer therapy.
Case Studies
Several case studies highlight the effectiveness of guanfacine derivatives in treating various conditions:
Mechanism of Action
The mechanism of action of N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride is similar to that of guanfacine. It primarily acts on alpha-2 adrenergic receptors in the central nervous system, leading to:
Reduction of Sympathetic Outflow: Decreases the release of norepinephrine, resulting in lower blood pressure and reduced hyperactivity.
Improved Cognitive Function: Enhances prefrontal cortex function, which is associated with attention and impulse control.
Comparison with Similar Compounds
Comparison with Similar Compounds
Non-isotopic Parent Compound: Guanfacine Hydrochloride
The non-labeled guanfacine hydrochloride shares identical pharmacological activity but lacks isotopic tracers. Key differences include:
| Property | Guanfacine HCl | 15N/13C-Labeled Analog |
|---|---|---|
| Molecular Weight | 282.11 g/mol | ~285.12 g/mol |
| NMR Detectability | Standard 1H/13C | Enhanced 15N/13C signals |
| Applications | Therapeutic use | Research tracing |
| Synthesis Complexity | Moderate | High (isotopic precursors) |
The isotopic version is pharmacologically inert but indispensable for mechanistic studies, whereas the parent compound is used clinically for ADHD and hypertension .
Structural Analogs: Substituted Acetamides
N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide () exemplifies a structurally related acetamide. Comparative analysis reveals:
The dichlorophenyl group in the labeled compound enhances lipophilicity and receptor affinity compared to dimethoxy analogs. The isotopic labels further differentiate its analytical profile .
Pharmacologically Active Acetamides: Colchicine
Colchicine () is a complex acetamide derivative with a tetracyclic benzoheptalene system. Contrasts include:
Colchicine’s bulky structure limits blood-brain barrier penetration, unlike the smaller, more polar guanfacine analog. This highlights how structural complexity dictates target specificity .
Research Implications
The 15N/13C-labeled compound enables precise tracking of guanfacine’s metabolic fate, addressing gaps in drug-receptor dynamics. Its NMR and MS signatures (e.g., shifted 13C peaks at ~201.5 ppm for carbonyl groups, as seen in analogs ) distinguish it from endogenous molecules. Future studies could explore its synergy with other isotopically labeled probes or contrast its stability against non-deuterated analogs.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-[bis(¹⁵N)(azanyl)(¹¹³C)methylidene]-2-(2,6-dichlorophenyl)acetamide hydrochloride with isotopic labels?
- Methodology :
- Isotopic Precursor Handling : Use ¹⁵N- and ¹¹³C-labeled reagents (e.g., isotopically enriched azanyl or methylidene sources) under inert conditions to prevent isotopic dilution. Monitor labeling efficiency via high-resolution mass spectrometry (HRMS) or isotope-ratio NMR .
- Reaction Optimization : Adapt procedures from analogous acetamide syntheses, such as refluxing 2-chloro-N-phenylacetamide derivatives with sodium azide in toluene/water (8:2) for 5–7 hours . Use TLC (hexane:ethyl acetate, 9:1) to track reaction progress.
- Hydrochloride Salt Formation : Precipitate the free base with HCl gas in anhydrous ether, followed by recrystallization in ethanol to enhance purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Compare ¹H/¹³C NMR signals against non-isotopic analogs. For example, the ¹³C-methylidene group should show a distinct upfield shift (~δ 160–170 ppm) due to isotopic labeling .
- Mass Spectrometry : Use HRMS (ESI) to confirm isotopic enrichment. Expected molecular ion peaks should align with calculated values for ¹⁵N and ¹¹³C incorporation (e.g., [M+H]⁺ = calculated m/z ± 0.001 Da) .
- X-ray Crystallography : Employ SHELXL for refinement of single-crystal data. Isotopic labels may require adjustments in scattering factor parameters during refinement .
Q. What purification strategies are effective for hydrochloride salts of isotopically labeled acetamides?
- Techniques :
- Solvent Extraction : For liquid intermediates, use ethyl acetate (3 × 20 mL) to remove unreacted precursors, followed by drying over Na₂SO₄ .
- Recrystallization : Dissolve the crude product in hot ethanol, filter, and cool to 4°C for slow crystallization. Monitor purity via melting point analysis and HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How do ¹⁵N and ¹¹³C isotopes affect spectroscopic characterization and data interpretation?
- Impact on Techniques :
- NMR : ¹⁵N labeling simplifies complex splitting patterns in azanyl groups, while ¹¹³C enhances sensitivity in DEPT-135 or HSQC experiments for methylidene carbons .
- Isotope Tracing : Use ¹H-¹⁵N HMBC to map nitrogen connectivity and ¹³C-edited NOESY for spatial analysis of labeled carbons .
Q. How can crystallographic data discrepancies for hydrochloride salts be resolved?
- Strategies :
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals. Validate with R₁ (≤ 5%) and wR₂ (≤ 12%) metrics .
- Hydrogen Placement : For disordered HCl protons, apply DFIX restraints and validate via Hirshfeld surface analysis .
- Contradiction Resolution : Cross-validate with PXRD to detect polymorphic impurities if unit cell parameters deviate >1% from single-crystal data .
Q. What experimental designs are optimal for stability studies under varying pH and temperature?
- Protocol :
- pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C for 24–72 hours. Analyze degradation via UPLC-MS and quantify residual intact compound .
- Thermal Stability : Use TGA-DSC to assess decomposition thresholds (e.g., >200°C for hydrochloride salts). For solution stability, monitor by NMR in DMSO-d₆ at 40–60°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
